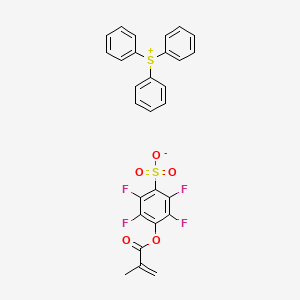
Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate
Übersicht
Beschreibung
Synthesis Analysis
TPS-TFM can be synthesized using triphenylsulfonium chloride and 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonic acid in polar aprotic solvents. Characterization of TPS-TFM is done using techniques such as nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry.Molecular Structure Analysis
The molecular formula of Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate is C28H20F4O5S2 . The molecular weight is 576.6 g/mol .Chemical Reactions Analysis
TPS-TFM is a sulfonium salt that initiates polymerization through radical formation upon irradiation.Physical And Chemical Properties Analysis
TPS-TFM is a white or off-white crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol and acetone. The molecular weight of TPS-TFM is 576.6 g/mol, and it has a melting point of 57-59 ºC .Wissenschaftliche Forschungsanwendungen
-
Photolithography : This compound could be used in photolithography due to its unique properties. Photolithography is a process used in microfabrication to pattern parts of a thin film. It provides precise control of the shape and size of the objects it creates and is commonly used for the manufacturing of semiconductors, microelectromechanical systems (MEMS), and other types of commercial technology.
-
Photoresist Material : Given its structure, this compound could potentially be used as a photoresist material . Photoresists are light-sensitive materials used in several industrial processes, such as photolithography and photoengraving to form a patterned coating on a surface.
-
Organic Synthesis : The Triphenylsulfonium group is known as a good leaving group in organic chemistry, which can be useful for various reactions .
Based on my search, “Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate” is a complex chemical compound with diverse applications in scientific research. Here are some additional potential applications:
-
Photoresist Material : Given its structure, this compound could potentially be used as a photoresist material . Photoresists are light-sensitive materials used in several industrial processes, such as photolithography and photoengraving to form a patterned coating on a surface .
-
Microfabrication : This compound could be used in microfabrication due to its unique properties. Microfabrication is the process of fabricating miniature structures of micrometre scales and smaller. It is used in the manufacturing of inkjet printer heads, transistors in integrated circuits, microprocessors, memory chips, and more.
-
Organic Synthesis : The Triphenylsulfonium group is known as a good leaving group in organic chemistry, which can be useful for various reactions .
-
Polymer Chemistry : The Methacryloyloxy group is commonly used in the creation of polymers due to its ability to undergo polymerization .
-
Photolithography : The compound’s unique properties could potentially be employed in photolithography . Photolithography is a process used in microfabrication to pattern parts of a thin film. It provides precise control of the shape and size of the objects it creates and is commonly used for the manufacturing of semiconductors, microelectromechanical systems (MEMS), and other types of commercial technology .
-
Semiconductor Manufacturing : Given its potential use in photolithography, this compound could also be used in the manufacturing of semiconductors . Semiconductors are a key component in many electronic devices, including diodes, transistors, and integrated circuits .
Safety And Hazards
Eigenschaften
IUPAC Name |
2,3,5,6-tetrafluoro-4-(2-methylprop-2-enoyloxy)benzenesulfonate;triphenylsulfanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15S.C10H6F4O5S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3(2)10(15)19-8-4(11)6(13)9(20(16,17)18)7(14)5(8)12/h1-15H;1H2,2H3,(H,16,17,18)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMIPVFSNRXVAD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=C(C(=C(C(=C1F)F)S(=O)(=O)[O-])F)F.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20F4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674038 | |
| Record name | Triphenylsulfanium 2,3,5,6-tetrafluoro-4-[(2-methylacryloyl)oxy]benzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate | |
CAS RN |
915090-37-8 | |
| Record name | Triphenylsulfanium 2,3,5,6-tetrafluoro-4-[(2-methylacryloyl)oxy]benzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

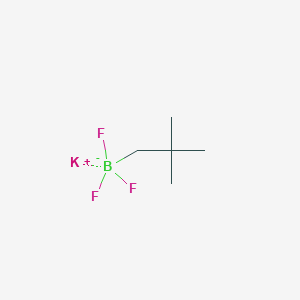
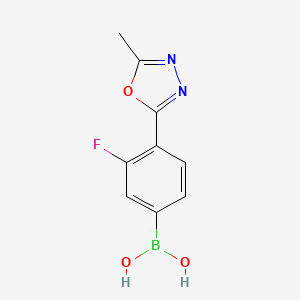
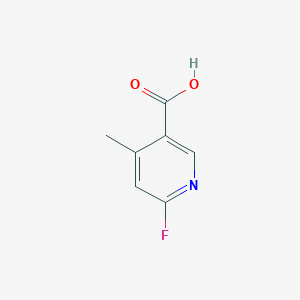
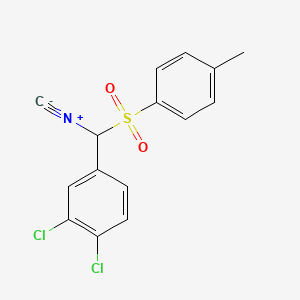
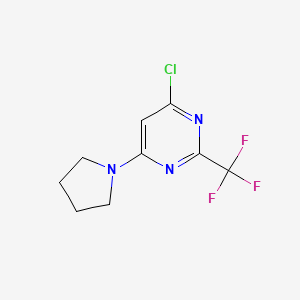
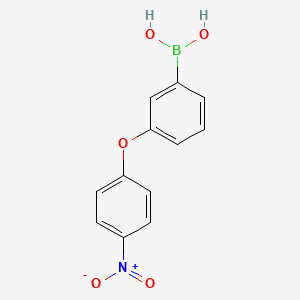
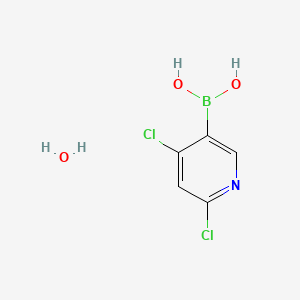
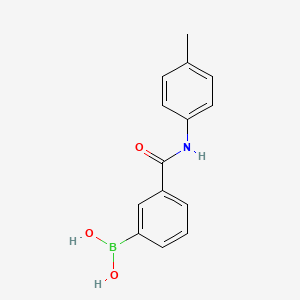
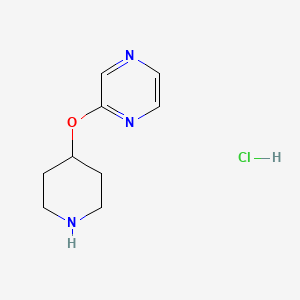

![3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1393149.png)
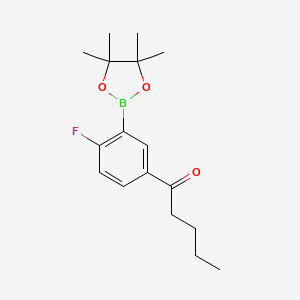
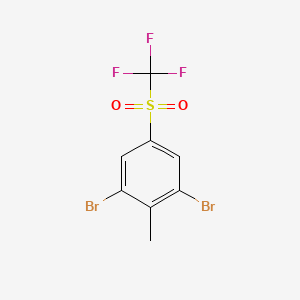
![1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone](/img/structure/B1393154.png)